2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide
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Overview
Description
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a benzamide moiety, and a 1,1-dioxothiazinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The reaction begins with the acylation of aniline derivatives using benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the 1,1-dioxothiazinan Ring: The final step involves the cyclization of the intermediate product with a suitable sulfur-containing reagent, such as thiosemicarbazide, under acidic conditions to form the 1,1-dioxothiazinan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials with unique properties.
Biological Research: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound is explored for its use in the development of new catalysts and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[4-(4-methylpiperazino)phenyl]benzamide: Similar structure but with a piperazine ring instead of the 1,1-dioxothiazinan ring.
N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide: Contains an isoindole ring and a hydroxy group.
Uniqueness
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide is unique due to the presence of the 1,1-dioxothiazinan ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-16-6-2-1-5-15(16)17(21)19-13-7-9-14(10-8-13)20-11-3-4-12-24(20,22)23/h1-2,5-10H,3-4,11-12H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQFSLOFMYNHME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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